1-(2,6-Dimethylphenyl)pentan-1-one

描述

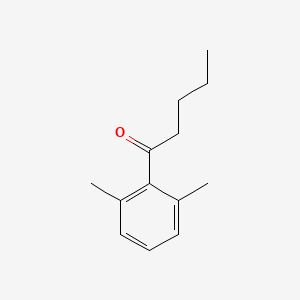

1-(2,6-Dimethylphenyl)pentan-1-one is a ketone derivative characterized by a pentan-1-one backbone substituted at the 1-position with a 2,6-dimethylphenyl group. Its molecular formula is C₁₃H₁₈O, and it features a ketone functional group (-C=O) adjacent to the aromatic ring.

属性

IUPAC Name |

1-(2,6-dimethylphenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-4-5-9-12(14)13-10(2)7-6-8-11(13)3/h6-8H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAJZBHRIJSTGBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=C(C=CC=C1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylphenyl)pentan-1-one typically involves the reaction of 2,6-dimethylbenzaldehyde with a suitable ketone precursor under acidic or basic conditions. One common method involves the use of a Grignard reagent, where 2,6-dimethylbenzaldehyde reacts with a Grignard reagent derived from pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .

化学反应分析

Types of Reactions

1-(2,6-Dimethylphenyl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives.

科学研究应用

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its effects on biological systems, including its potential as a stimulant.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 1-(2,6-Dimethylphenyl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It acts as a norepinephrine-dopamine reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels in the synaptic cleft. This results in enhanced stimulation of the central nervous system, leading to increased alertness, energy, and euphoria .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitution

(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide

- Molecular Formula : C₁₇H₂₅D₇N₂O

- CAS RN : 1013-25-8

- Key Differences : Replaces the ketone group with a piperidinecarboxamide moiety and includes deuterium labeling. The 2,6-dimethylphenyl group is retained, but the functional group shift suggests applications in pharmaceutical research (e.g., isotopic labeling for metabolic studies) rather than ketone-based reactivity .

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Molecular Formula: C₁₄H₂₀ClNO₂

- Key Differences : Substitutes the ketone with a chloroacetamide group and replaces dimethyl with diethyl substituents on the phenyl ring. Widely used as a herbicide, its mechanism involves inhibition of plant fatty acid synthesis, highlighting how functional group changes (amide vs. ketone) alter bioactivity .

Ketone-Based Structural Relatives

2,2,4,4-Tetramethyl-3-pentanone

- Molecular Formula : C₉H₁₈O

- CAS RN : 815-24-7

- Key Differences: A highly branched ketone lacking aromatic substituents. The branching enhances steric hindrance, reducing reactivity compared to the linear pentanone backbone in 1-(2,6-dimethylphenyl)pentan-1-one. Applications include solvent use or intermediates in polymer synthesis .

Functional Group Variants

1-(Dimethylamino)pentan-2-ol

- Molecular Formula: C₇H₁₇NO

- CAS RN : 5464-13-1

- Key Differences: Replaces the ketone with a hydroxyl group and adds a dimethylamino substituent. This amino alcohol structure is more polar, enhancing solubility in aqueous systems, and is utilized in surfactants or pharmaceutical intermediates .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Steric Effects: The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance, which may reduce nucleophilic attack at the ketone group compared to less hindered analogs like 2,2,4,4-tetramethyl-3-pentanone .

- Bioactivity : Structural parallels with alachlor suggest that modifying the functional group (e.g., ketone to amide) can shift applications from material science to agrochemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。